

A Comprehensive Technical Guide to 4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-nitro-1H-pyrrolo[2,3-b]pyridine**

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This technical guide provides an in-depth overview of the core physicochemical properties of **4-nitro-1H-pyrrolo[2,3-b]pyridine**, a heterocyclic organic compound. Also known as 4-Nitro-7-azaindole, this molecule belongs to the pyrrolopyridine class, which is a significant scaffold in medicinal chemistry due to its diverse biological activities, including roles as kinase inhibitors. [1][2] This document summarizes key quantitative data, outlines generalized experimental protocols for its synthesis and analysis, and presents a logical workflow for its characterization.

Physicochemical and Structural Data

The fundamental properties of **4-nitro-1H-pyrrolo[2,3-b]pyridine** are crucial for its application in research and development. The following table provides a summary of its key quantitative data.

Property	Value
Molecular Formula	C ₇ H ₅ N ₃ O ₂ [3]
Molecular Weight	163.13 g/mol [3] [4]
Exact Mass	163.038176411 g/mol [3] [4]
CAS Number	83683-82-3 [3] [5]
Density	1.58 g/cm ³ (Predicted) [3]
Boiling Point	380.0 ± 35.0 °C (Predicted) [3]
Polar Surface Area (PSA)	74.5 Å ² [3] [4]
pKa	2.28 ± 0.20 (Predicted) [3]

Experimental Protocols: Synthesis and Analysis

While specific, detailed synthesis procedures for **4-nitro-1H-pyrrolo[2,3-b]pyridine** are proprietary or context-dependent, this section outlines generalized methodologies based on common practices for synthesizing and analyzing related pyrrolopyridine derivatives.

1. General Synthesis Approach: Cyclocondensation

The synthesis of the pyrrolo[2,3-b]pyridine core often involves cyclocondensation reactions. A general approach could utilize substituted 2-amino-pyrrole derivatives as starting materials which are then reacted with active methylene compounds in the presence of an acid catalyst.

- Starting Materials: Substituted 2-amino-pyrrole-3-carbonitrile derivatives.
- Reagents: Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), glacial acetic acid, catalytic hydrochloric acid.
- Procedure:
 - Dissolve the 2-amino-pyrrole derivative in glacial acetic acid.
 - Add the active methylene compound and a catalytic amount of concentrated hydrochloric acid.

- Reflux the mixture for a specified duration, monitoring the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into ice-water.
- Collect the resulting precipitate by filtration, wash with water, and dry.
- Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or DMF).

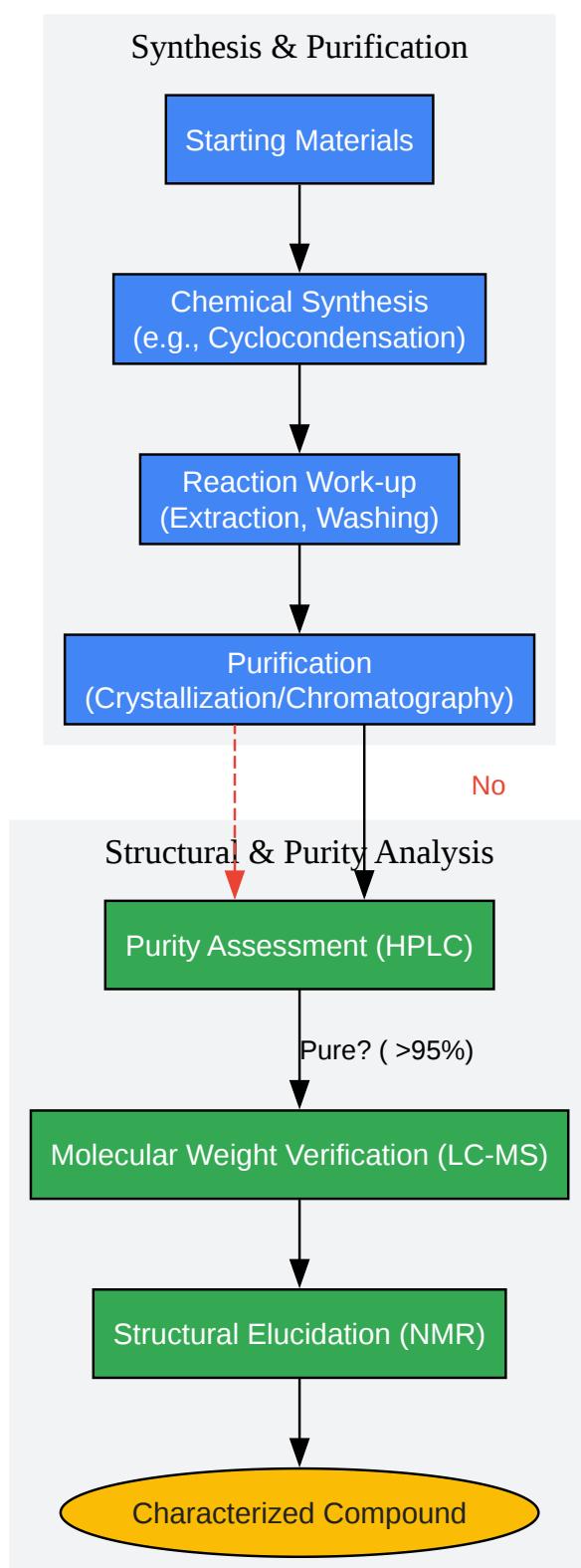
2. Analytical Characterization Workflow

To confirm the identity, purity, and structure of the synthesized compound, a standard analytical workflow is employed.

- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. An unexpected peak may indicate the presence of an impurity or byproduct from incomplete reactions or side reactions.[\[6\]](#)
 - Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used.
 - Column: C18 reverse-phase column.
 - Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is critical for determining the molecular weight of the product and any impurities.[\[6\]](#) The measured mass should correspond to the calculated exact mass of the target molecule (163.038 g/mol).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to elucidate the detailed chemical structure. The chemical shifts, integration, and coupling patterns of the protons and carbons confirm the arrangement of atoms and functional groups in the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as N-H (pyrrole), C=C (aromatic), and N-O (nitro group) stretches.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyrrolopyridine derivative like **4-nitro-1H-pyrrolo[2,3-b]pyridine**.

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Caption: General workflow for synthesis and characterization.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-nitro-1H-pyrrolo[2,3-b]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1298852#molecular-weight-of-4-nitro-1h-pyrrolo-2-3-b-pyridine>]

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